
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea
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Overview
Description
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a cyclohexyl group, a morpholino group, and a p-tolyl group, all connected through a urea linkage. Its complex structure allows it to participate in diverse chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
The synthesis of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexyl isocyanate with 2-morpholino-2-(p-tolyl)ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the morpholino or p-tolyl groups, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the urea linkage or the aromatic ring.
Substitution: Nucleophilic substitution reactions can occur at the morpholino or p-tolyl groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the p-tolyl group may yield p-toluic acid, while reduction of the urea linkage may produce corresponding amines.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression. For example, it has been tested against breast cancer and leukemia cell lines, demonstrating a dose-dependent response in reducing cell viability and promoting programmed cell death .
Diabetes Management
This compound has also been investigated for its potential role in managing diabetes. It acts as an insulin sensitizer, improving glucose uptake in peripheral tissues. In animal models, it has been shown to lower blood glucose levels and enhance insulin sensitivity, making it a candidate for further development as an antidiabetic agent .
Agricultural Science
Herbicide Development
this compound has been explored as a potential herbicide. Its structure allows it to inhibit specific enzymes involved in the growth of unwanted plants. Field trials have indicated effective weed control with minimal impact on crop yield, suggesting its utility in sustainable agriculture practices .
Pesticide Formulation
The compound's efficacy extends to pesticide formulations where it acts as an active ingredient against various pests. Its application has been noted to improve pest resistance while being environmentally friendly, thus aligning with contemporary agricultural sustainability goals .
Material Science
Polymer Chemistry
In material science, this compound is utilized in the synthesis of novel polymers. Its incorporation into polymer matrices enhances mechanical properties and thermal stability. Research has demonstrated that polymers modified with this compound exhibit improved durability and resistance to environmental stressors .
Coating Applications
The compound is also being investigated for use in protective coatings due to its chemical resistance and adhesion properties. These coatings can be applied to various substrates to provide enhanced protection against corrosion and wear, making them suitable for industrial applications .
Case Studies
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzyme, stabilizing the inhibitor-enzyme complex.
In chemical reactions, the compound’s reactivity is influenced by the electron-donating and electron-withdrawing groups present in its structure. These groups can affect the compound’s nucleophilicity and electrophilicity, determining its behavior in various reactions.
Comparison with Similar Compounds
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea can be compared with other similar compounds, such as:
1-Cyclohexyl-3-(2-morpholinoethyl)urea: Lacks the p-tolyl group, which may result in different reactivity and applications.
1-Cyclohexyl-3-(2-piperidino-2-(p-tolyl)ethyl)urea: Contains a piperidino group instead of a morpholino group, potentially altering its biological activity and chemical reactivity.
1-Cyclohexyl-3-(2-morpholino-2-phenylethyl)urea: Substitutes the p-tolyl group with a phenyl group, which may affect its interactions with biological targets and its stability in chemical reactions.
Biological Activity
1-Cyclohexyl-3-(2-morpholino-2-(p-tolyl)ethyl)urea (CAS Number: 942010-30-2) is a complex organic compound that has garnered attention for its potential biological activities. This compound features a morpholine ring, a cyclohexyl group, and a urea moiety, which contribute to its unique pharmacological properties. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H31N3O2, with a molecular weight of 345.5 g/mol. The structure includes functional groups that are often associated with biological activity, such as urea and morpholine.
Property | Value |
---|---|
CAS Number | 942010-30-2 |
Molecular Formula | C20H31N3O2 |
Molecular Weight | 345.5 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include the reaction of morpholine derivatives with substituted ureas under controlled conditions to yield the final product. The use of solvents and catalysts can enhance yield and purity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The morpholine ring enhances the compound's ability to penetrate biological membranes, facilitating cellular uptake.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that related urea derivatives demonstrate activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The minimum inhibitory concentration (MIC) values for these compounds often fall in the low micromolar range, indicating potent activity.
Anticancer Potential
There is emerging evidence suggesting that this compound may possess anticancer properties. In vitro studies have demonstrated that certain analogs exhibit cytotoxic effects on cancer cell lines, potentially through mechanisms involving apoptosis induction or cell cycle arrest . Further investigation into the structure-activity relationship (SAR) could elucidate specific modifications that enhance anticancer efficacy.
Case Studies
- Antimicrobial Screening : A high-throughput screening of a chemical library including derivatives of this compound revealed promising activity against Mycobacterium tuberculosis. The study highlighted the importance of structural modifications in enhancing bioactivity .
- Cytotoxicity Assays : In a study focusing on the evaluation of various urea derivatives, it was found that some compounds exhibited cytotoxic effects on human cancer cell lines with IC50 values in the micromolar range, suggesting potential for further development as anticancer agents .
Properties
IUPAC Name |
1-cyclohexyl-3-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-16-7-9-17(10-8-16)19(23-11-13-25-14-12-23)15-21-20(24)22-18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFJJMPYRCLDGNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)NC2CCCCC2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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